molecular formula C9H7BrF2O2 B3047719 5-Bromo-2-(difluoromethoxy)-3-methylbenzaldehyde CAS No. 1432681-62-3

5-Bromo-2-(difluoromethoxy)-3-methylbenzaldehyde

Cat. No.: B3047719
CAS No.: 1432681-62-3
M. Wt: 265.05
InChI Key: ZPZKVZNINXLDPX-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethoxy)-3-methylbenzaldehyde is a high-value benzaldehyde derivative supplied for advanced research and development applications. This compound, with the molecular formula C9H7BrF2O2 and a molecular weight of 265.05 g/mol , features a benzaldehyde core substituted with a bromo atom, a difluoromethoxy group, and a methyl group, offering multiple sites for further chemical modification . The presence of both bromine and aldehyde functional groups makes it a versatile building block (synthon) in organic synthesis, particularly useful in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) for constructing complex biaryl structures, and in condensation reactions for the synthesis of Schiff bases and other pharmaceutical intermediates . The difluoromethoxy group is a key motif in medicinal chemistry, often used to fine-tune the metabolic stability, lipophilicity, and bioavailability of drug candidates. Researchers utilize this compound in the development of potential therapeutic agents, agrochemicals, and advanced materials. It is typically stored at 2-8°C in an inert atmosphere to maintain stability . This product is intended for research purposes in a controlled laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(difluoromethoxy)-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-5-2-7(10)3-6(4-13)8(5)14-9(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZKVZNINXLDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(F)F)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001224304
Record name Benzaldehyde, 5-bromo-2-(difluoromethoxy)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001224304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432681-62-3
Record name Benzaldehyde, 5-bromo-2-(difluoromethoxy)-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432681-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 5-bromo-2-(difluoromethoxy)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001224304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(difluoromethoxy)-3-methylbenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(difluoromethoxy)-3-methylbenzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(difluoromethoxy)-3-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: 5-Bromo-2-(difluoromethoxy)-3-methylbenzoic acid.

    Reduction: 5-Bromo-2-(difluoromethoxy)-3-methylbenzyl alcohol.

    Substitution: 5-Methoxy-2-(difluoromethoxy)-3-methylbenzaldehyde (if bromine is substituted with a methoxy group).

Scientific Research Applications

Medicinal Chemistry Applications

5-Bromo-2-(difluoromethoxy)-3-methylbenzaldehyde has been identified as a valuable intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties:

  • Antifungal Activity : Research indicates that derivatives of this compound exhibit metalloenzyme inhibitory activity, making them promising candidates for antifungal agents. Such compounds can modulate enzyme activity critical for fungal survival, offering a pathway for new therapeutic agents against resistant strains .
  • Cancer Research : The difluoromethoxy group is known to influence the lipophilicity and metabolic stability of compounds, which is crucial in developing anticancer drugs. Compounds with similar structures have shown efficacy in preclinical models by targeting specific cancer pathways .

Synthetic Applications

In synthetic organic chemistry, this compound serves as a versatile building block:

  • Fluorination Reactions : The presence of fluorine atoms enhances the reactivity of the compound in electrophilic substitution reactions. This property is exploited to introduce further functional groups into the aromatic ring, facilitating the synthesis of complex molecules used in pharmaceuticals .
  • Synthesis of Fluorinated Compounds : The compound can be utilized to synthesize α-fluoro-α,β-unsaturated esters through reactions with carbonyl compounds. These intermediates are valuable in creating various biologically active molecules .

Case Study 1: Antifungal Development

A recent study demonstrated that derivatives of this compound exhibited significant antifungal activity against Candida species. The study focused on the synthesis of several analogs and their evaluation against clinical isolates, showing promising results that warrant further investigation into their mechanism of action .

Case Study 2: Anticancer Agents

Another research effort involved modifying this compound to enhance its anticancer properties. By introducing different substituents at the aromatic ring, researchers were able to identify several analogs that showed improved selectivity and potency against breast cancer cell lines. These findings highlight the potential of this compound as a lead structure for developing new cancer therapies .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryIntermediate for antifungal and anticancer agents; metalloenzyme inhibitors
Synthetic Organic ChemistryBuilding block for fluorinated compounds; useful in electrophilic substitution reactions
Case StudiesAntifungal activity against Candida; anticancer efficacy in modified derivatives

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethoxy)-3-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine and difluoromethoxy groups can influence its binding affinity and specificity towards molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared substituents (halogens, alkoxy groups) or functional groups (aldehyde, benzofuran derivatives).

Substituent Effects: Bromine and Fluorinated Groups
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reactivity Notes
5-Bromo-2-(difluoromethoxy)-3-methylbenzaldehyde C₁₀H₈BrF₂O₂ 277.08 Br, –OCF₂H, –CH₃ Not reported High electrophilicity at aldehyde; Br enables cross-coupling
3,4,5-Trifluorobenzaldehyde C₇H₃F₃O 172.10 F (×3), –CHO 34–36 Enhanced electron deficiency; prone to nucleophilic substitution
4-Bromobenzotrifluoride C₇H₄BrF₃ 225.01 Br, –CF₃ 29–31 –CF₃ provides strong inductive effects; inert to electrophilic substitution

Key Findings :

  • Fluorinated groups (e.g., –OCF₂H, –CF₃) increase electron-withdrawing effects, but their steric and electronic profiles differ. –OCF₂H in the target compound may offer better solubility in polar solvents compared to –CF₃ .
  • Bromine’s position (meta vs. para) influences reactivity: Para-brominated analogs (e.g., 4-bromobenzonitrile) show lower steric hindrance for coupling reactions compared to ortho-substituted derivatives .
Functional Group Comparisons: Aldehyde vs. Carboxylic Acid
Compound Name Functional Group Molecular Weight (g/mol) Melting Point (°C) Applications
5-Bromo-2-chlorobenzoic acid –COOH 235.46 158–160 Pharmaceutical intermediates; chelating agents
This compound –CHO 277.08 Not reported Cross-coupling; agrochemical precursors

Key Findings :

  • Aldehydes are more reactive than carboxylic acids in nucleophilic additions (e.g., forming imines or hydrazones) but less acidic (pKa ~10 for aldehydes vs. ~2–4 for carboxylic acids) .
Crystal Packing and Halogen Bonding

The crystal structure of 5-Bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran () reveals Br⋯O halogen bonds (3.335 Å) and π-π interactions (3.884 Å centroid distance) .

  • Melting point: Halogen bonding could elevate melting points compared to non-brominated analogs.
  • Solubility: Bulky substituents (e.g., –OCF₂H) may reduce solubility in non-polar solvents .

Biological Activity

5-Bromo-2-(difluoromethoxy)-3-methylbenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C9H7BrF2O
  • CAS Number : 1432681-62-3

This compound features a bromine atom and a difluoromethoxy group, which are critical for its biological activity. The presence of these substituents can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes or receptors involved in disease processes.

  • Enzyme Inhibition : The compound may inhibit enzymes like cyclooxygenase (COX), which are involved in inflammatory pathways. Inhibition of COX enzymes can lead to reduced inflammation and pain.
  • Receptor Modulation : It might also modulate receptor activity, potentially affecting pathways related to cancer cell proliferation or differentiation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives with similar structural features have shown significant inhibitory effects on cancer cell lines, particularly in acute myeloid leukemia (AML) models.

  • Case Study : A phenotypic screen identified small molecules that promoted differentiation in AML blasts, suggesting that compounds with similar structures could enhance therapeutic outcomes in AML patients .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound may be linked to its ability to inhibit COX enzymes.

  • Research Findings : Compounds structurally related to this aldehyde have demonstrated the capacity to suppress COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following aspects are noteworthy:

  • Substituent Effects : The presence of bromine and difluoromethoxy groups significantly enhances the compound's reactivity and interaction with biological targets.
  • Functional Group Influence : Variations in functional groups can lead to changes in potency and selectivity against different biological targets.

Data Table: Biological Activity Overview

Activity TypeRelated CompoundsObserved EffectsReference
AntitumorSimilar benzaldehyde derivativesInhibition of cancer cell proliferation
Anti-inflammatoryCompounds with COX inhibitionReduction of inflammation markers
Enzyme InhibitionRelated pyrazole derivativesModulation of enzyme activity

Q & A

Basic: What synthetic strategies are recommended for introducing the difluoromethoxy group in 5-Bromo-2-(difluoromethoxy)-3-methylbenzaldehyde?

Methodological Answer:
The difluoromethoxy group can be introduced via nucleophilic substitution or halogen exchange. A typical approach involves:

  • Step 1: Bromination at the 5-position using NBS (N-bromosuccinimide) under radical conditions to avoid over-bromination .
  • Step 2: Methylation at the 3-position via Friedel-Crafts alkylation with methyl iodide and AlCl₃.
  • Step 3: Difluoromethoxy introduction using ClCF₂O− generated from HCF₂Cl and a base (e.g., KOH) in DMF at 0–5°C to minimize side reactions .
  • Step 4: Aldehyde formation via Vilsmeier–Haack reaction (POCl₃/DMF) at the 2-position .
    Key Considerations: Monitor reaction progress via TLC and ¹⁹F NMR to track fluorine incorporation .

Advanced: How can X-ray crystallography and Hirshfeld surface analysis resolve ambiguities in molecular packing and intermolecular interactions?

Methodological Answer:

  • X-ray Crystallography: Use single-crystal diffraction (e.g., CCDC 2062478 protocols ) to determine bond lengths, angles, and spatial arrangement. For example, the difluoromethoxy group’s conformation (e.g., gauche or anti) can be confirmed via torsion angles .
  • Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., H···F, Br···H) using CrystalExplorer. Compare fingerprint plots to identify dominant interactions (e.g., halogen bonding from Br) .
    Data Table:
ParameterValue (Hypothetical Example)Reference Method
C-Br bond length1.89 ÅX-ray
F···H contact2.45 ÅHirshfeld
Crystallographic R-factor0.032CCDC

Basic: What spectroscopic techniques are critical for verifying substitution patterns and functional groups?

Methodological Answer:

  • ¹H NMR: Identify aldehyde proton (δ 9.8–10.2 ppm) and methyl group (δ 2.3–2.5 ppm). Suppress exchange broadening with DMSO-d₆ .
  • ¹⁹F NMR: Confirm difluoromethoxy symmetry (singlet at δ −60 to −70 ppm) and absence of CF₂Cl impurities .
  • IR Spectroscopy: Detect aldehyde C=O stretch (~1700 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
  • Mass Spectrometry: Use HRMS (ESI+) for molecular ion [M+H]+; expect m/z ~278.97 (C₉H₇BrF₂O₂) .

Advanced: How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices (ƒ⁺) to identify electrophilic sites. For example, the 5-bromo group may deactivate the ring, directing substituents to meta/para positions .
  • Solvent Effects: Simulate reaction pathways in polar aprotic solvents (e.g., DCM) using COSMO-RS to assess activation energies .
    Key Insight: Higher ƒ⁺ values at the 4-position suggest susceptibility to further functionalization .

Data Contradiction: How to resolve discrepancies between theoretical NMR predictions and experimental spectra?

Methodological Answer:

  • Step 1: Cross-validate with 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between aldehyde protons and adjacent carbons confirm substitution .
  • Step 2: Compare experimental ¹⁹F NMR shifts with computed values (GIAO method at B3LYP/cc-pVTZ) .
  • Step 3: Use X-ray data (e.g., CCDC 2062478 ) to validate spatial arrangements affecting chemical shifts.
    Example: A downfield shift in ¹H NMR may indicate hydrogen bonding, corroborated by crystallographic H···O contacts .

Advanced: What strategies mitigate competing side reactions during aldehyde functionalization?

Methodological Answer:

  • Protection-Deprotection: Protect the aldehyde as an acetal (e.g., ethylene glycol/H⁺) before bromination or methylation .
  • Low-Temperature Conditions: Perform difluoromethoxy substitution at 0°C to reduce elimination by-products .
  • Catalytic Optimization: Use Pd(OAc)₂/Xantphos for Suzuki couplings to preserve aldehyde integrity .
    Yield Optimization Table:
Reaction StepYield (Hypothetical)Key Variable
Bromination85%NBS, AIBN, CCl₄
Difluoromethoxy72%HCF₂Cl, KOH, DMF
Aldehyde Protection90%Ethylene glycol

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with hexane/EtOAc (4:1) for polarity-based separation. Monitor fractions by TLC (Rf ~0.3) .
  • Recrystallization: Dissolve in hot ethanol, cool to −20°C for crystal growth. Purity >98% confirmed by HPLC (C18 column, 70% MeOH) .
  • Caution: Avoid prolonged exposure to light due to aldehyde oxidation .

Advanced: How does the difluoromethoxy group influence electronic properties in catalysis or drug design?

Methodological Answer:

  • Electron-Withdrawing Effect: The CF₂O− group decreases electron density at the aromatic ring (Hammett σₚ ≈ 0.6), enhancing electrophilic substitution rates at electron-rich positions .
  • Biological Relevance: Fluorine’s lipophilicity improves membrane permeability, as seen in analogs like 5-bromo-2-(trifluoromethoxy)phenylboronic acid .
    Case Study: Analogous compounds with CF₃O− groups show enhanced binding to cytochrome P450 enzymes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-(difluoromethoxy)-3-methylbenzaldehyde
Reactant of Route 2
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5-Bromo-2-(difluoromethoxy)-3-methylbenzaldehyde

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